trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereochemistry and Synthesis
Synthesis and Stereoisomerism : Research on cyclobutane analogues, including efforts to synthesize enantiomerically pure stereoisomers of cyclobutane derivatives, has been pivotal. For example, the synthesis of all stereoisomers of 1-amino-2-phenylcyclobutanecarboxylic acid in enantiomerically pure form highlights the importance of stereochemistry in the structural diversity of cyclobutane derivatives (Lasa, López, & Cativiela, 2005). This research is fundamental for developing cyclobutane-based molecules with specific configurations for various applications.
Crystal Structure Analysis : The determination of the crystal structure of cyclobutane derivatives provides insight into their spatial configuration, which is crucial for understanding their chemical behavior and potential applications. For instance, the synthesis and crystal structure analysis of cis and trans-2-Amino-3-cyano-4-phenyl-1-(4′-methylphenyl)-2-cyclopentene-1-ols demonstrate the role of stereochemistry in defining the properties of cyclobutane derivatives (S. Da, 1998).
Conformational Studies and Applications
Rigidity and Peptide Incorporation : The incorporation of cyclobutane amino acids into peptides has been studied for its effect on peptide rigidity and structure. The synthesis and structural study of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides reveal that cyclobutane rings can significantly influence the structural rigidity of peptides, making them interesting subjects for drug design and biomolecular engineering (Izquierdo et al., 2005).
Helical Folding and Hydrogen Bonding : The study of cyclobutane beta-amino acid oligomers, such as the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, and their propensity to fold into a well-defined 12-helical conformation in both solution and solid state, highlights the potential of cyclobutane derivatives in creating structured, foldable molecules. This can have implications for the design of novel biomolecules and materials (Fernandes et al., 2010).
Chemical Reactivity and Mechanistic Insights
- Free-Radical Substitution : The study of free-radical substitution reactions in aliphatic compounds, including chlorocyclobutane and methylcyclobutane, provides insight into the reactivity of cyclobutane rings under gas-phase chlorination conditions. This research sheds light on the unique reactivity patterns of substituted cyclobutanes compared to their cyclopentyl and cyclohexyl counterparts (Ashton & Tedder, 1972).
Properties
IUPAC Name |
(1R,2R)-2-(5-chloro-2-methylanilino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-2-3-8(12)6-10(7)13-9-4-5-11(9)14/h2-3,6,9,11,13-14H,4-5H2,1H3/t9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCJTOXLBNMGTB-MWLCHTKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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